1-Phenyl-1,3-butadiene

Descripción

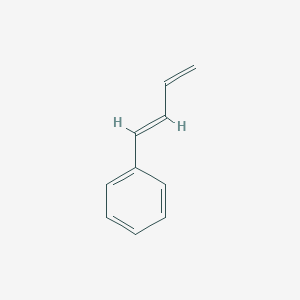

Structure

3D Structure

Propiedades

IUPAC Name |

[(1E)-buta-1,3-dienyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2-9H,1H2/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKRXPZXQLARHH-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346685 | |

| Record name | (E)-1-Phenyl-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-78-2, 16939-57-4 | |

| Record name | Benzene, 1,3-butadienyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-Phenyl-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016939574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-Phenyl-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1-Phenyl-1,3-butadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Phenyl-1,3-butadiene from Cinnamaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1,3-butadiene from cinnamaldehyde (B126680), a key transformation in organic chemistry. This document details the prevalent synthetic methodologies, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction, offering in-depth experimental protocols and comparative data. The information is intended to equip researchers and professionals in drug development and other chemical sciences with the necessary knowledge to effectively conduct this synthesis.

Introduction

This compound is a valuable conjugated diene used as a building block in the synthesis of various organic molecules, including polymers and complex natural products. Its synthesis from readily available cinnamaldehyde is a classic example of carbon-carbon double bond formation. The primary methods for this conversion involve olefination reactions, with the Wittig reaction being the most cited approach. An important alternative, the Horner-Wadsworth-Emmons (HWE) reaction, offers distinct advantages in terms of stereoselectivity and product purification. This guide will explore both methodologies.

Reaction Methodologies

The Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[1][2] The reaction of cinnamaldehyde with a suitable phosphonium (B103445) ylide, typically generated from a phosphonium salt and a base, yields this compound. The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions.

Reaction Pathway:

Caption: The Wittig reaction pathway for the synthesis of this compound.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion.[3] This method typically offers excellent (E)-stereoselectivity and the water-soluble phosphate (B84403) byproduct is more easily removed than the triphenylphosphine oxide generated in the Wittig reaction, simplifying product purification.[3]

Reaction Pathway:

Caption: The Horner-Wadsworth-Emmons reaction pathway for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction

This protocol is adapted from established laboratory procedures.[2][4][5]

Materials:

-

Triphenyl(vinyl)phosphonium bromide

-

Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Cinnamaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Ylide Generation: To a solution of triphenyl(vinyl)phosphonium bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

-

Reaction with Cinnamaldehyde: Cool the resulting ylide solution to 0 °C and add a solution of cinnamaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis via Horner-Wadsworth-Emmons Reaction

This is a representative protocol based on general HWE reaction conditions.

Materials:

-

Diethyl (vinyl)phosphonate

-

Sodium hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

Cinnamaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Carbanion Generation: To a stirred solution of diethyl (vinyl)phosphonate (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.

-

Reaction with Cinnamaldehyde: Add a solution of cinnamaldehyde (1.0 equivalent) in anhydrous THF dropwise to the phosphonate carbanion solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the filtrate under reduced pressure. The water-soluble phosphate byproduct can often be largely removed during the aqueous workup. Further purification of the crude product can be achieved by flash column chromatography on silica gel to afford pure (E)-1-phenyl-1,3-butadiene.

Experimental Workflow

Caption: A general experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons Reaction | Reference |

| Typical Yield | 25-70% | Generally higher, often >80% | [1], General HWE knowledge |

| Stereoselectivity | Mixture of (E/Z) isomers, dependent on ylide stability and conditions | Predominantly (E)-isomer | [3] |

| Product Melting Point (°C) | (E,E)-isomer: 150-153 | (E,E)-isomer: 150-153 | [4] |

| Byproduct | Triphenylphosphine oxide | Diethyl phosphate | [3] |

| Byproduct Removal | Often requires chromatography | Typically removed by aqueous extraction | [3] |

Spectroscopic Data for (E,E)-1-Phenyl-1,3-butadiene

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.45-7.20 (m, 10H, Ar-H), 7.00-6.80 (m, 2H, olefinic-H), 6.70-6.50 (m, 2H, olefinic-H).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 137.5, 137.2, 133.0, 130.6, 128.7, 128.6, 127.7, 127.3, 126.5, 126.3.

-

IR (KBr, cm⁻¹): 3025 (Ar-H stretch), 1595 (C=C stretch), 995 (trans C-H bend), 745, 690 (Ar C-H bend).

Conclusion

The synthesis of this compound from cinnamaldehyde can be effectively achieved using either the Wittig or the Horner-Wadsworth-Emmons reaction. The choice of method will depend on the desired stereoselectivity and the ease of purification. The Wittig reaction is a classic and versatile method, while the HWE reaction often provides superior (E)-selectivity and a more straightforward workup procedure. This guide provides the necessary technical details for researchers to successfully implement these important synthetic transformations.

References

- 1. unwisdom.org [unwisdom.org]

- 2. Sample Lab Report - The Wittig Reaction | Lab - Edubirdie [edubirdie.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]

- 5. Solved 1,4-Diphenyl-1,3-Butadiene Wittig reaction Working | Chegg.com [chegg.com]

The Wittig Reaction for the Synthesis of 1-Phenyl-1,3-butadiene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective formation of carbon-carbon double bonds, offering a powerful tool for the synthesis of complex molecules.[1][2] This guide provides a comprehensive overview of the Wittig reaction for the synthesis of 1-phenyl-1,3-butadiene, a valuable conjugated diene in various research and development applications. We will delve into the reaction mechanism, provide detailed experimental protocols, and present quantitative data for effective implementation in a laboratory setting.

Reaction Mechanism and Stereochemistry

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to yield an alkene and triphenylphosphine (B44618) oxide.[3] The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[1]

The synthesis of this compound can be achieved through two primary Wittig routes:

-

Route A: Reaction of cinnamaldehyde (B126680) with a methylenetriphenylphosphorane (B3051586) (a non-stabilized ylide).

-

Route B: Reaction of benzaldehyde (B42025) with an allylidenetriphenylphosphorane (B102500) (a stabilized ylide).

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Non-stabilized ylides, such as methylenetriphenylphosphorane, typically favor the formation of (Z)-alkenes, while stabilized ylides tend to yield (E)-alkenes.[4] For the synthesis of the thermodynamically more stable (E,E)-1-phenyl-1,3-butadiene, the use of a stabilized ylide or reaction conditions that allow for thermodynamic control is often preferred.[5]

The generally accepted mechanism proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient four-membered ring intermediate called an oxaphosphetane.[5][6] This intermediate then collapses to form the alkene and triphenylphosphine oxide.[6]

Caption: General mechanism of the Wittig reaction for this compound synthesis.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound via the Wittig reaction, primarily focusing on the reaction of cinnamaldehyde with a phosphorus ylide.

Preparation of the Phosphonium Salt (Methyltriphenylphosphonium Iodide)

This is the precursor to the phosphorus ylide.[7]

Procedure:

-

In a round-bottom flask, dissolve triphenylphosphine (26.2 g, 100 mmol) in 100 mL of tetrahydrofuran (B95107) (THF).

-

To this solution, add methyl iodide (6.23 mL, 100 mmol).

-

Stir the mixture at room temperature. A white precipitate will form after approximately three hours.

-

Filter the white precipitate, wash it with cold THF, and air-dry to obtain methyltriphenylphosphonium (B96628) iodide.

Synthesis of trans-1-Phenyl-1,3-butadiene

This procedure details the formation of the ylide in situ followed by the reaction with cinnamaldehyde.[7]

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), suspend methyltriphenylphosphonium iodide (12.9 g, 36 mmol) in 50 mL of dry THF in a flask and cool the mixture to 0°C in an ice bath.

-

With vigorous stirring, add sodium hexamethyldisilazane (B44280) (1.6 M in THF, 22.5 mL, 36 mmol) dropwise to the suspension.

-

Stir the mixture at 0°C for approximately 20 minutes, during which a clear solution of the ylide should form.

-

To the ylide solution, add trans-cinnamaldehyde (3.78 mL, 30 mmol) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 1% diethyl ether in pentane (B18724) eluent on a silica (B1680970) plate.

-

Once the cinnamaldehyde is consumed, filter the reaction mixture through a pad of silica gel and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with 1% diethyl ether in pentane.

-

Further purification can be achieved by Kugelrohr distillation (70°C at 5 mmHg) to yield trans-1-phenyl-1,3-butadiene as a colorless oil.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the quantitative data from a representative synthesis of trans-1-phenyl-1,3-butadiene.[7]

Table 1: Reactant Quantities for Phosphonium Salt Preparation

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Volume (mL) |

| Triphenylphosphine | 262.29 | 26.2 | 100 | - |

| Methyl Iodide | 141.94 | - | 100 | 6.23 |

| Tetrahydrofuran (THF) | 72.11 | - | - | 100 |

Table 2: Reactant Quantities for this compound Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Volume (mL) |

| Methyltriphenylphosphonium Iodide | 404.24 | 12.9 | 36 | - |

| Sodium Hexamethyldisilazane (1.6M in THF) | 183.48 | - | 36 | 22.5 |

| trans-Cinnamaldehyde | 132.16 | - | 30 | 3.78 |

| Dry Tetrahydrofuran (THF) | 72.11 | - | - | 50 |

Table 3: Product Yield and Properties

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | Appearance |

| Methyltriphenylphosphonium Iodide | 404.24 | 30.1 | 84 | Fine white crystalline solid |

| trans-1-Phenyl-1,3-butadiene | 130.19 | 3.47 | 89 | Colorless oil |

Conclusion

The Wittig reaction is a highly efficient and versatile method for the synthesis of this compound. By carefully selecting the appropriate starting materials and reaction conditions, researchers can achieve high yields of the desired product. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the successful implementation of this important transformation in a laboratory setting. The stereochemical control offered by the Wittig reaction makes it particularly useful in the synthesis of complex organic molecules where defined alkene geometry is crucial.

References

- 1. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. open.bu.edu [open.bu.edu]

- 6. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

physical and chemical properties of 1-Phenyl-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 1-Phenyl-1,3-butadiene, a versatile conjugated diene with significant applications in organic synthesis and materials science. This document details its core characteristics, experimental protocols for its synthesis and key reactions, and visualizations of these processes.

Core Physical and Chemical Properties

This compound is an organic compound that exists as two geometric isomers, cis (Z) and trans (E). The trans isomer is generally more stable and commonly used. The following tables summarize the key physical and chemical properties of this compound.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀ | [1][2][3] |

| Molecular Weight | 130.19 g/mol | [1][2][3] |

| CAS Number | 16939-57-4 (trans), 31915-94-3 (cis), 1515-78-2 (unspecified) | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| IUPAC Name | [(1E)-buta-1,3-dienyl]benzene (trans), [(1Z)-buta-1,3-dienyl]benzene (cis) | [2][4] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 2.3 °C | |

| Boiling Point | 96 °C at 18 Torr | |

| Density | 0.9286 g/cm³ | |

| Refractive Index | 1.65044 (20 °C) | |

| Flash Point | 55 °C | |

| Vapor Pressure | 0.355 mmHg at 25 °C | |

| Solubility | Readily soluble in non-polar organic solvents like hexane, benzene, and dichloromethane. |

Spectral Properties

| Property | Data | Reference(s) |

| ¹H NMR | Spectra available, detailed shifts vary with solvent. | [6] |

| ¹³C NMR | Spectra available, detailed shifts vary with solvent. | [4] |

| Infrared (IR) Spectroscopy | Major peaks around 1500-1600 cm⁻¹ (C=C stretch of aromatic and alkene groups). | [7] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 130. Other significant peaks at m/z 129 and 115. | [4] |

| UV-Vis Spectroscopy | λₘₐₓ is shifted to longer wavelengths compared to non-conjugated systems due to the extended π-conjugation. For 1,3-butadiene, λₘₐₓ is 217 nm. The phenyl group will further shift this to longer wavelengths. | [8] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Synthesis of trans-1-Phenyl-1,3-butadiene via Wittig Reaction

This protocol describes the synthesis from cinnamaldehyde (B126680) and methyltriphenylphosphonium (B96628) bromide.[9]

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane

-

Cinnamaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

Procedure:

-

Ylide Formation:

-

Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet.

-

Add methyltriphenylphosphonium bromide (40.0 mmol) to the flask, followed by anhydrous THF (250 mL) via syringe.

-

Cool the resulting suspension to 0 °C in an ice-water bath.

-

While stirring vigorously, add n-butyllithium (40.0 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature remains at 0 °C.[9] The solution will turn a deep orange or reddish color, indicating ylide formation.

-

Stir the mixture at 0 °C for an additional 2 hours.[9]

-

-

Wittig Reaction:

-

To the freshly prepared ylide solution at 0 °C, add cinnamaldehyde (32.0 mmol) dropwise via syringe.[9]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 22 hours.[9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel. Add diethyl ether and water, then shake and separate the layers.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic extracts and wash with brine.

-

Dry the combined organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with hexanes, to separate the desired alkene from triphenylphosphine (B44618) oxide.

-

Combine the product-containing fractions and remove the solvent via rotary evaporation to yield trans-1-Phenyl-1,3-butadiene.

-

Diels-Alder Reaction of this compound

This compound can act as a diene in Diels-Alder reactions to form cyclohexene (B86901) derivatives.[10] The following is a general procedure.

Materials:

-

This compound (diene)

-

Dienophile (e.g., maleic anhydride, ethyl acrylate)

-

High-boiling point solvent (e.g., xylene, toluene)

Procedure:

-

Reaction Setup:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in the chosen solvent.

-

Add the dienophile to the solution.

-

-

Reaction:

-

Heat the reaction mixture to reflux for a specified time (this will vary depending on the reactivity of the dienophile).

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may crystallize out upon cooling. If so, collect the crystals by vacuum filtration.

-

If the product does not crystallize, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Polymerization of this compound

This compound can undergo polymerization to form polymers with a phenyl-substituted backbone.[9][11]

Materials:

-

This compound (1PB)

-

Toluene (dry)

-

Titanium complex catalyst (e.g., [OSSO]-type)

-

Methylaluminoxane (MAO)

-

Acidified ethanol (B145695) with a stabilizer (e.g., 2,6-di-tert-butyl-4-methylphenol)

Procedure:

-

Catalyst Pre-activation:

-

In a Schlenk tube under a nitrogen atmosphere, dissolve the titanium complex catalyst in dry toluene.

-

Add MAO and stir the solution for 30 minutes to pre-activate the catalyst.[11]

-

-

Polymerization:

-

Quenching and Isolation:

-

Quench the polymerization by adding acidified ethanol containing a stabilizer.

-

The polymer will precipitate. Wash the polymer repeatedly with ethanol.

-

Dry the polymer in a vacuum oven at 40 °C to a constant weight.

-

Signaling Pathways and Biological Activity

Currently, there is no significant evidence in the scientific literature to suggest that this compound is directly involved in biological signaling pathways. Its primary utility is as a synthon in organic chemistry and materials science. While some complex molecules containing related structural motifs may exhibit biological activity, this compound itself is not typically studied in a biological signaling context. Some derivatives have been investigated for their antibiotic and toxic properties against insects.[12]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and reaction mechanisms.

References

- 1. (E)-1-Phenyl-1,3-butadiene [webbook.nist.gov]

- 2. This compound, (Z)- | C10H10 | CID 5463122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 16939-57-4 [chemicalbook.com]

- 4. (E)-1-Phenyl-1,3-butadiene | C10H10 | CID 5371758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 1,3-Butadiene,1-phenyl- | C10H10 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. Solved 1,4-Diphenyl-1,3-butadiene Infrared Spectrum Report | Chegg.com [chegg.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | High-Purity Research Chemical [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cis and Trans Isomers of 1-Phenyl-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of the cis and trans isomers of 1-phenyl-1,3-butadiene. This conjugated diene serves as a valuable building block in organic synthesis, particularly in the construction of complex cyclic systems and polymers. Understanding the distinct properties and interconversion of its geometric isomers is crucial for its effective utilization in research and development.

Synthesis of Isomers

The trans isomer of this compound is most commonly synthesized via the Wittig reaction, which offers high stereoselectivity. The cis isomer is typically obtained through photochemical isomerization of the more stable trans form.

Synthesis of trans-1-Phenyl-1,3-butadiene via Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones.[1] For the preparation of trans-1-phenyl-1,3-butadiene, cinnamaldehyde (B126680) is reacted with a phosphorus ylide generated from a methyltriphenylphosphonium (B96628) halide.[1][2]

Experimental Protocol:

Step 1: Preparation of Methyltriphenylphosphonium Iodide In a round-bottom flask, triphenylphosphine (B44618) (100 mmol) is dissolved in dry tetrahydrofuran (B95107) (THF, 100 mL). To this solution, methyl iodide (100 mmol) is added. The mixture is stirred for approximately three hours, during which a white precipitate of methyltriphenylphosphonium iodide forms. The solid is collected by filtration, washed with cold THF, and dried.[1]

Step 2: Ylide Formation and Reaction with Cinnamaldehyde Under an inert atmosphere (e.g., nitrogen), a suspension of methyltriphenylphosphonium iodide (36 mmol) in dry THF (50 mL) is cooled to 0°C in an ice bath. A strong base, such as sodium hexamethyldisilazane (B44280) (1.6 M in THF, 36 mmol), is added dropwise with vigorous stirring. After about 20 minutes, a clear solution of the ylide is formed. trans-Cinnamaldehyde (30 mmol) is then added dropwise to the ylide solution at 0°C.[1]

Step 3: Work-up and Purification After the addition of cinnamaldehyde is complete, the reaction is allowed to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Once the starting material is consumed, the reaction mixture is filtered through a pad of silica (B1680970) gel and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by distillation to yield trans-1-phenyl-1,3-butadiene as a colorless oil.[1]

Synthesis of cis-1-Phenyl-1,3-butadiene via Photoisomerization

The cis isomer can be prepared by photochemical isomerization of the trans isomer. This process involves the irradiation of a solution of trans-1-phenyl-1,3-butadiene with ultraviolet light, which promotes the conversion to the cis form. The reaction is reversible, leading to a photostationary state containing a mixture of both isomers.[3]

Experimental Protocol:

A solution of trans-1-phenyl-1,3-butadiene in a suitable solvent (e.g., hexane (B92381) or benzene) is prepared in a quartz reaction vessel. The solution is deoxygenated by bubbling with an inert gas, such as nitrogen or argon, to prevent photooxidation. The solution is then irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a wavelength where the trans isomer absorbs significantly (around 280-320 nm). The progress of the isomerization can be monitored by UV-Vis spectroscopy or NMR. Once a desired ratio of cis to trans is achieved, the irradiation is stopped. The cis isomer can be separated from the trans isomer by careful fractional distillation or column chromatography.[3]

Spectroscopic and Physical Properties

The cis and trans isomers of this compound can be distinguished by their distinct spectroscopic and physical properties.

| Property | cis-1-Phenyl-1,3-butadiene | trans-1-Phenyl-1,3-butadiene |

| Molecular Weight | 130.19 g/mol | 130.19 g/mol |

| Boiling Point | 71 °C at 11 mmHg | 83 °C at 11 mmHg |

| Refractive Index (n²⁵D) | 1.5822 | 1.6089 |

| UV λmax (in ethanol) | 265-269 nm | 280 nm |

| Molar Extinction (ε) | 18,400 M⁻¹cm⁻¹ | 29,800 M⁻¹cm⁻¹ |

Table 1: Physical and UV-Vis Spectroscopic Properties of this compound Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for differentiating between the cis and trans isomers, particularly by examining the coupling constants of the vinylic protons.

| Isomer | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| trans | Phenyl | ~7.2-7.5 (m) | - |

| Vinylic | ~6.5-7.0 (m) | - | |

| cis (deuterated) | Vinylic | 6.58-6.60 (d) | 11.55 |

| Vinylic | 6.71-6.74 (d) | 11.55 | |

| Phenyl | 7.26-7.43 (m) | - |

Table 2: ¹H NMR Data for this compound Isomers (in CDCl₃) [3]

Infrared (IR) Spectroscopy

The IR spectra of the cis and trans isomers show characteristic differences, particularly in the fingerprint region. A notable distinction is the presence of a strong band around 967 cm⁻¹ in the trans isomer, corresponding to the out-of-plane C-H bending of the trans double bond, which is absent in the cis isomer.

Chemical Reactivity

The geometric configuration of the diene significantly influences its reactivity, most notably in cycloaddition reactions.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[4][5][6] The diene must adopt an s-cis conformation to react. Due to steric hindrance, cis-1-phenyl-1,3-butadiene does not readily adopt the required s-cis conformation and is therefore unreactive in the Diels-Alder reaction under typical conditions. In contrast, trans-1-phenyl-1,3-butadiene can easily achieve the s-cis conformation and readily undergoes cycloaddition with dienophiles such as maleic anhydride (B1165640).[4]

Experimental Protocol: Diels-Alder Reaction of trans-1-Phenyl-1,3-butadiene with Maleic Anhydride

In a round-bottom flask, trans-1-phenyl-1,3-butadiene and a slight molar excess of maleic anhydride are dissolved in a suitable solvent, such as toluene (B28343) or xylene. The mixture is heated to reflux. The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is cooled, and the product, 4-phenyl-cyclohex-4-ene-1,2-dicarboxylic anhydride, will often precipitate. The solid product can be collected by vacuum filtration and purified by recrystallization.

Isomerization

The interconversion between the cis and trans isomers can be induced by heat or light.

Photochemical Isomerization

As discussed in the synthesis of the cis isomer, UV irradiation leads to a photostationary state containing both isomers. The quantum yield of photoisomerization is dependent on the solvent and the presence of sensitizers.[7]

Thermal Isomerization

While less common than photochemical methods for this specific compound, thermal isomerization of conjugated dienes can occur at elevated temperatures. This process typically favors the formation of the more thermodynamically stable trans isomer. The thermal stability of 1,3-butadiene (B125203) and its derivatives is an important consideration in their storage and handling, as dimerization and polymerization can also occur at higher temperatures.[8]

Visualized Workflows and Pathways

Synthesis and Isomerization Pathways

Caption: Synthesis of trans-1-phenyl-1,3-butadiene and its isomerization.

Diels-Alder Reactivity Logic

Caption: Conformational influence on Diels-Alder reactivity.

Conclusion

The cis and trans isomers of this compound exhibit distinct physical, spectroscopic, and chemical properties that are a direct consequence of their geometric differences. The trans isomer is generally more stable and reactive in Diels-Alder cycloadditions, while the cis isomer can be accessed through photochemical isomerization. A thorough understanding of these characteristics and the experimental protocols for their synthesis and interconversion is essential for leveraging this versatile diene in the development of novel chemical entities and materials.

References

- 1. atc.io [atc.io]

- 2. scribd.com [scribd.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator - Arabian Journal of Chemistry [arabjchem.org]

Spectroscopic Profile of 1-Phenyl-1,3-butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-phenyl-1,3-butadiene, a conjugated hydrocarbon of significant interest in organic synthesis and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, primarily for the more stable (E)-isomer, supported by detailed experimental protocols and data analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (E)-1-phenyl-1,3-butadiene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (trans) | 5.2 - 5.4 | d | ~17 |

| H-4 (cis) | 5.0 - 5.2 | d | ~10 |

| H-3 | 6.4 - 6.6 | ddd | ~17, ~10, ~10 |

| H-2 | 6.7 - 6.9 | dd | ~15, ~10 |

| H-1 | 6.5 - 6.7 | d | ~15 |

| Phenyl Protons | 7.2 - 7.5 | m | - |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon NMR) Data

Public databases indicate the availability of ¹³C NMR data for (E)-1-phenyl-1,3-butadiene. The conjugated system and the phenyl ring significantly influence the chemical shifts of the carbon atoms.[1]

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| C-4 (CH₂) | 117 - 119 |

| C-3 (CH) | 136 - 138 |

| C-2 (CH) | 130 - 132 |

| C-1 (CH) | 128 - 130 |

| Phenyl C (quaternary) | 137 - 139 |

| Phenyl CH | 126 - 129 |

Note: These are approximate ranges based on typical values for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations of the aromatic and vinylic groups, as well as C=C stretching of the conjugated system.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3080 - 3020 | C-H stretch (aromatic and vinylic) | Medium |

| ~1625 | C=C stretch (conjugated diene) | Medium |

| ~1595, ~1495, ~1450 | C=C stretch (aromatic ring) | Medium to Strong |

| ~990 | =C-H bend (trans-vinylic) | Strong |

| ~900 | =C-H bend (vinylic) | Strong |

| ~750, ~690 | C-H bend (monosubstituted benzene) | Strong |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment | Relative Intensity |

| 130 | [M]⁺ (Molecular Ion) | High |

| 129 | [M-H]⁺ | High |

| 115 | [M-CH₃]⁺ | Medium |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Medium |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation (Liquid Sample): Place a drop of neat this compound between two KBr or NaCl plates to form a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Data Interpretation and Visualization

The spectroscopic data provides a detailed fingerprint of the molecular structure of this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A logical workflow for the spectroscopic analysis and structure elucidation of this compound.

This comprehensive guide provides the foundational spectroscopic data and methodologies essential for researchers and professionals working with this compound. The presented information facilitates compound identification, purity assessment, and further investigation into its chemical properties and applications.

References

A Technical Guide to trans-1-Phenyl-1,3-butadiene for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of trans-1-Phenyl-1,3-butadiene, a versatile organic compound with applications in polymer chemistry and as a building block for more complex molecules. This document outlines its commercial availability, physicochemical properties, and key experimental protocols, including its synthesis and participation in cycloaddition and polymerization reactions.

Commercial Availability and Properties

trans-1-Phenyl-1,3-butadiene is readily available from several commercial chemical suppliers. The typical purity of the commercially available product is ≥95%, as determined by HPLC. For research and development purposes, it is commonly supplied in quantities ranging from grams to kilograms.

Physicochemical Data

A summary of the key physical and chemical properties of trans-1-Phenyl-1,3-butadiene is presented in Table 1. This data is essential for its appropriate handling, storage, and use in experimental setups.

| Property | Value | Reference |

| CAS Number | 16939-57-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀ | [1][2][4] |

| Molecular Weight | 130.19 g/mol | [1][2][4] |

| Appearance | Liquid | [2][3] |

| Purity | ≥95.0% (HPLC) | [1][2][4] |

| Melting Point | 5 °C | |

| Flash Point | 55 °C (131 °F) | [1][3] |

| Density | 0.929 g/mL | |

| Refractive Index | 1.592 | |

| Storage Temperature | -20°C | [2][3] |

| Stabilizer | ~0.2% 2,6-di-tert-butyl-4-methylphenol | [2][3] |

Experimental Protocols

trans-1-Phenyl-1,3-butadiene is a valuable reagent in several important organic reactions. Detailed below are protocols for its synthesis via the Wittig reaction, its use in a Diels-Alder dimerization, and its polymerization.

Synthesis of trans-1-Phenyl-1,3-butadiene via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. The following protocol describes the synthesis of trans-1-Phenyl-1,3-butadiene from trans-cinnamaldehyde.

Materials:

-

n-Butyllithium (n-BuLi) in hexane

-

Anhydrous Tetrahydrofuran (THF)

-

trans-Cinnamaldehyde

-

Diethyl ether

-

Petroleum ether

Procedure:

-

Under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (14.3 g, 40.0 mmol) in anhydrous THF (250 mL) in a flask cooled to 0 °C.

-

Add n-butyllithium (16 mL of a 2.5 M solution in hexane, 40.0 mmol) dropwise over 30 minutes to the suspension.

-

Stir the resulting mixture at 0 °C for an additional 2 hours to form the ylide.

-

Add trans-cinnamaldehyde (4.2 g, 32.0 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 22 hours.

-

After the reaction is complete, filter the brown suspension through a short pad of silica gel, washing with diethyl ether (3 x 100 mL).

-

Concentrate the combined filtrate under reduced pressure.

-

Purify the residue by silica gel flash chromatography using petroleum ether as the eluent to yield trans-1-Phenyl-1,3-butadiene as a colorless oil.

Visualization of the Synthetic Workflow:

Diels-Alder Dimerization of trans-1-Phenyl-1,3-butadiene

trans-1-Phenyl-1,3-butadiene can undergo a thermal [4+2] cycloaddition (Diels-Alder) reaction, where one molecule acts as the diene and another as the dienophile, leading to the formation of substituted cyclohexene (B86901) dimers.

Materials:

-

trans-1-Phenyl-1,3-butadiene

-

Reaction vessel suitable for heating under inert atmosphere

-

Thin-layer chromatography (TLC) plates (silica gel impregnated with silver nitrate)

-

Column for chromatography (silica gel impregnated with silver nitrate)

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

Procedure:

-

Place trans-1-Phenyl-1,3-butadiene in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the neat liquid at 130 °C for 6 hours.

-

Monitor the reaction progress by taking small aliquots and analyzing them by thin-layer chromatography (TLC) on silica gel plates impregnated with silver nitrate. This allows for the separation of the starting material and the isomeric dimer products.

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the major dimeric products by column chromatography on silica gel impregnated with silver nitrate. The expected products are cis- and trans-3-phenyl-4-(trans-styryl)cyclohexene.

Visualization of the Dimerization and Analysis Workflow:

Polymerization of trans-1-Phenyl-1,3-butadiene

trans-1-Phenyl-1,3-butadiene can be polymerized to produce poly(1-phenyl-1,3-butadiene). The following is a representative protocol for its coordination polymerization.

Materials:

-

Titanium [OSSO]-type catalyst

-

Methylaluminoxane (MAO)

-

trans-1-Phenyl-1,3-butadiene (1PB)

-

Dry toluene

-

Schlenk tube and magnetic stirrer

Procedure:

-

In a 10 mL Schlenk tube equipped with a magnetic stirrer, dissolve the titanium catalyst (10 µmol) in 3 mL of dry toluene.

-

Add MAO to the solution and stir for 30 minutes to preactivate the catalyst.

-

Add trans-1-Phenyl-1,3-butadiene (0.3 g, 2.3 mmol) to the activated catalyst solution.

-

Place the Schlenk tube in an oil bath thermostated to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 15 hours).

-

Quench the polymerization by adding acidified ethanol (B145695) containing a stabilizer (e.g., 2,6-di-tert-butyl-4-methylphenol).

-

Wash the resulting polymer repeatedly with ethanol.

-

Dry the polymer in a vacuum oven at 40 °C to a constant weight.

Potential Biological Relevance

While trans-1-Phenyl-1,3-butadiene itself is not extensively studied for its biological activity, its core structure, the styryl moiety, is present in a wide range of biologically active molecules. Derivatives containing the styryl group have been reported to exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.[5][6] The biological activity of these related compounds suggests that trans-1-Phenyl-1,3-butadiene could serve as a valuable scaffold for the development of new therapeutic agents.

The mechanism of action for styryl-containing compounds is diverse and depends on the overall molecular structure. For instance, some styryl derivatives can interact with cellular signaling pathways involved in inflammation and cell proliferation.

Generalized Potential for Biological Interaction:

Disclaimer: This guide is intended for informational purposes for a scientific audience. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions. The information on biological activity is based on related compounds and does not imply proven activity for trans-1-Phenyl-1,3-butadiene itself.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Styrylchromones: Biological Activities and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Phenyl-1,3-butadiene in Polycyclic Aromatic Hydrocarbon Formation: A Technical Guide

An in-depth exploration into the chemical pathways, experimental validation, and theoretical underpinnings of 1-phenyl-1,3-butadiene as a key intermediate in the formation of polycyclic aromatic hydrocarbons (PAHs), offering critical insights for researchers in combustion chemistry, astrophysics, and drug development.

Executive Summary

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant implications for human health and the environment, arising primarily from incomplete combustion processes. Understanding the fundamental mechanisms of their formation is crucial for controlling their emissions and for harnessing their chemical properties in various applications. This technical guide focuses on the critical role of this compound as a precursor and intermediate in the synthesis of PAHs. Through a detailed review of experimental and theoretical studies, this document elucidates the primary formation pathways of this compound and its subsequent reactions that lead to the growth of larger aromatic systems. Key quantitative data are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction: The Significance of PAH Formation Pathways

The formation of PAHs in high-temperature environments such as combustion flames and interstellar media is a complex process involving a network of chemical reactions. A central and widely recognized pathway involves the reaction of phenyl radicals (C₆H₅) with unsaturated hydrocarbons. Among these, the reaction with 1,3-butadiene (B125203) (C₄H₆) has been identified as a particularly efficient route for the formation of the first bicyclic aromatic structures, which serve as building blocks for larger PAHs.[1][2] This guide delves into the specifics of this reaction, with a focus on the intermediate, this compound.

Formation of this compound and Bicyclic Aromatics

The primary mechanism for the formation of this compound in combustion and astrochemical environments is the bimolecular reaction between a phenyl radical and a 1,3-butadiene molecule.[1][2] This reaction proceeds without a significant energy barrier, making it a viable pathway even at lower temperatures.[1]

The Phenyl Radical + 1,3-Butadiene Reaction

Under single-collision conditions, the reaction of phenyl radicals with 1,3-butadiene has been extensively studied, revealing two major product channels.[1][2] The reaction is initiated by the addition of the phenyl radical to a terminal carbon atom of the 1,3-butadiene molecule, forming a C₁₀H₁₁ radical intermediate.[3] This intermediate can then proceed through two primary pathways:

-

Direct Hydrogen Atom Elimination: The intermediate can lose a hydrogen atom from the terminal carbon of the original butadiene moiety to form this compound.[3]

-

Isomerization and Cyclization: The C₁₀H₁₁ intermediate can undergo isomerization through ring closure to form a bicyclic radical. Subsequent hydrogen atom elimination from this bicyclic intermediate leads to the formation of 1,4-dihydronaphthalene (B28168).[1][2]

Experimental studies have quantified the branching ratios for these two pathways under various conditions.

Quantitative Data on Product Formation

The following table summarizes the key quantitative data from experimental and theoretical studies on the phenyl radical + 1,3-butadiene reaction.

| Experimental Condition | Product | Branching Ratio (%) | Reference |

| Single Collision (~55 kJ/mol) | 1,4-Dihydronaphthalene | 58 ± 15 | [1][2] |

| Single Collision (~55 kJ/mol) | This compound | 34 ± 10 | [1][2] |

Subsequent Reactions and PAH Growth

The initial products of the phenyl radical and 1,3-butadiene reaction, 1,4-dihydronaphthalene and this compound, are not the final products in a PAH-forming environment. They serve as crucial stepping stones for the growth of larger, more complex aromatic systems.

Aromatization of 1,4-Dihydronaphthalene

1,4-dihydronaphthalene can readily undergo dehydrogenation to form naphthalene, a stable two-ring aromatic hydrocarbon.[4][5] This aromatization step is a key process in the growth of PAHs. The kinetics of this reaction have been studied, and it is known to be catalyzed by various agents in different environments.[4]

Role of this compound in Soot Formation

This compound, with its conjugated diene system and aromatic ring, is a highly reactive species. In combustion environments, it can participate in a variety of reactions, including further radical additions and cyclization reactions, contributing to the formation of larger PAHs and ultimately soot particles.[6] While the direct pyrolysis of this compound has not been extensively studied, its structural motifs are commonly found in the molecular structures of soot precursors.

Experimental and Theoretical Methodologies

The elucidation of the role of this compound in PAH formation has been made possible through a combination of sophisticated experimental techniques and high-level theoretical calculations.

Crossed Molecular Beam Experiments

The crossed molecular beam technique allows for the study of single-collision events between reactants under well-defined conditions of energy and orientation.[7]

Experimental Protocol:

-

Radical Beam Generation: A supersonic beam of phenyl radicals is generated by flash pyrolysis of a suitable precursor, such as nitrosobenzene (B162901) (C₆H₅NO), seeded in a carrier gas (e.g., helium).[8] The precursor is heated rapidly, causing it to decompose and form phenyl radicals.

-

Reactant Beam Generation: A second pulsed supersonic beam of 1,3-butadiene is generated.

-

Beam Crossing: The two beams are crossed at a fixed angle in a high-vacuum chamber.

-

Product Detection: The reaction products are detected using a rotatable, triply differentially pumped mass spectrometer with electron impact ionization or vacuum ultraviolet (VUV) photoionization.[7][9]

-

Data Analysis: Time-of-flight spectra and angular distributions of the products are measured to determine the reaction dynamics and product branching ratios.[10]

VUV Photoionization Mass Spectrometry

Synchrotron-based VUV photoionization mass spectrometry is a powerful tool for the analysis of complex mixtures of reaction products, particularly in combustion studies.[11][12]

Experimental Protocol:

-

Flame Sampling: A sample of gas is extracted from a flame through a quartz cone, forming a molecular beam.[13]

-

Ionization: The molecular beam is intersected by a tunable VUV photon beam from a synchrotron light source. By scanning the photon energy, isomers can be distinguished based on their different ionization energies.[11]

-

Mass Analysis: The photoionized species are then analyzed by a time-of-flight mass spectrometer.[14]

Theoretical Calculations

Computational chemistry plays a vital role in understanding the potential energy surface of the reaction and in predicting reaction mechanisms and kinetics.

Computational Protocol:

-

Geometry Optimization: The geometries of reactants, intermediates, transition states, and products are optimized using density functional theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311G**).[10]

-

Energy Calculations: Higher-level single-point energy calculations are performed using methods like G3(MP2,CC) to obtain more accurate energies.[10]

-

Potential Energy Surface Mapping: The calculated energies are used to construct a potential energy surface for the reaction, identifying the minimum energy pathways.

-

Kinetic Modeling: The calculated parameters can be used in kinetic models to simulate the reaction under various conditions of temperature and pressure.

Reaction Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and logical relationships discussed in this guide.

Conclusion and Future Directions

This compound is a cornerstone intermediate in the formation of polycyclic aromatic hydrocarbons, particularly through the reaction of phenyl radicals with 1,3-butadiene. The barrierless nature of this initial reaction, followed by efficient cyclization and aromatization steps, provides a robust pathway for the growth of bicyclic and larger aromatic systems. The experimental and theoretical methodologies detailed in this guide have been instrumental in uncovering these mechanisms.

Future research should focus on several key areas:

-

Pyrolysis of this compound: A significant gap exists in the understanding of the thermal decomposition of this compound itself. Experimental and theoretical studies on its pyrolysis would provide crucial data for combustion models.

-

Kinetics under a Wider Range of Conditions: More extensive kinetic data, including temperature and pressure-dependent rate constants for the individual reaction steps, are needed to improve the accuracy of PAH formation models.

-

Reactions with Other Species: The reactions of this compound with other radical species present in combustion environments warrant further investigation to build a more complete picture of its role in PAH growth.

By addressing these research questions, the scientific community can further refine our understanding of PAH formation, leading to better control of harmful emissions and the development of novel applications for these fascinating molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. PAH formation under single collision conditions: reaction of phenyl radical and 1,3-butadiene to form 1,4-dihydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A crossed molecular beam study of the phenyl radical reaction with 1,3-butadiene and its deuterated isotopologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrogen transfer. Part II. The dehydrogenation of 1 : 4-dihydronaphthalene by quinones. Kinetics and mechanism - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Crossed Beams Machine Principles & Setup [uhmreactiondynamics.org]

- 8. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 9. Crossed-Beams and Theoretical Studies of the Multichannel Reaction O(3P) + 1,2-Butadiene (Methylallene): Product Branching Fractions and Role of Intersystem Crossing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 11. Recent applications of synchrotron VUV photoionization mass spectrometry: insight into combustion chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photoionization mass spectrometer for studies of flame chemistry with a synchrotron light source (Journal Article) | OSTI.GOV [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Addition Reactions of 1-Phenyl-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing electrophilic addition reactions of conjugated dienes, with a specific focus on 1-Phenyl-1,3-butadiene. This information is critical for understanding reaction mechanisms, predicting product outcomes, and developing synthetic strategies in medicinal chemistry and materials science.

Core Principles: Electrophilic Addition to Conjugated Dienes

Electrophilic addition to conjugated dienes like this compound is a cornerstone of organic synthesis. Unlike isolated dienes, the conjugated system exhibits unique reactivity, leading to the formation of a mixture of products through 1,2- and 1,4-addition pathways. This phenomenon is governed by the interplay of kinetic and thermodynamic control, which can be manipulated by reaction conditions to favor a desired isomer.

The reaction is initiated by the attack of an electrophile (E⁺) on one of the double bonds, forming a resonance-stabilized allylic carbocation. This intermediate is key to understanding the product distribution, as the positive charge is delocalized over two carbon atoms. The subsequent attack by a nucleophile (Nu⁻) can occur at either of these electron-deficient centers, yielding the 1,2- and 1,4-addition products.

The Case of this compound: Reaction with Hydrogen Halides

The addition of hydrogen halides (HX) to this compound provides a clear example of this reactivity. The initial protonation of the diene system preferentially occurs at the terminal carbon (C4) of the butadiene moiety to generate a more stable carbocation. This is due to the formation of a secondary allylic carbocation which is also benzylic, benefiting from the delocalization of the positive charge into the phenyl ring.

The resulting resonance-stabilized carbocation has positive charge density at C2 and C4. Nucleophilic attack by the halide ion (X⁻) at these positions leads to the formation of two primary products:

-

1,2-Addition Product: 3-halo-1-phenyl-1-butene

-

1,4-Addition Product: 1-halo-1-phenyl-2-butene

The reaction of HCl with this compound can lead to the formation of 1-chloro-2-phenylbutane and 3-chloro-1-phenylbutane.[1][2] The predominant product is expected to be 1-chloro-2-phenylbutane, which arises from the more stable carbocation intermediate, following Markovnikov's rule.[1][2] This stability is enhanced by resonance with the phenyl group.[1][2]

Similarly, the addition of hydrogen bromide to this compound can produce 3-bromo-1-phenyl-1-butene.

Kinetic vs. Thermodynamic Control: Dictating Product Ratios

The ratio of 1,2- to 1,4-addition products is highly dependent on the reaction temperature, a classic illustration of kinetic versus thermodynamic control.

-

Kinetic Control (Low Temperatures): At lower temperatures, the reaction is irreversible, and the major product is the one that is formed fastest (the kinetic product). This is typically the 1,2-addition product, as the nucleophile attacks the carbon atom with the higher positive charge density in the carbocation intermediate, which is usually the secondary carbon (C2). This pathway has a lower activation energy.[3]

-

Thermodynamic Control (Higher Temperatures): At higher temperatures, the addition reaction becomes reversible.[4] This allows for the equilibration of the initially formed products. The more stable product (the thermodynamic product) will predominate. The 1,4-addition product is often thermodynamically more stable due to the presence of a more substituted internal double bond.[5]

Data Summary: Product Distribution in Electrophilic Additions

While specific experimental data on the temperature-dependent product distribution for this compound is sparse in the available literature, the well-studied case of 1,3-butadiene (B125203) provides a valuable model.

| Electrophile | Substrate | Temperature | 1,2-Addition Product (%) | 1,4-Addition Product (%) | Control |

| HBr | 1,3-Butadiene | -80 °C | 80 | 20 | Kinetic |

| HBr | 1,3-Butadiene | 40 °C | 15 | 85 | Thermodynamic |

| Br₂ | 1,3-Butadiene | -15 °C | ~54 | ~46 | Kinetic |

Note: This table is based on data for 1,3-butadiene and serves as an illustrative example of the principles of kinetic and thermodynamic control.

Experimental Protocols

Detailed experimental protocols for the electrophilic addition to this compound are not extensively documented in readily accessible literature. However, a general procedure can be adapted from the established methods for similar reactions with conjugated dienes.

General Procedure for the Addition of HBr to this compound (Illustrative)

Materials:

-

This compound

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

-

Hydrogen bromide (gas or solution in acetic acid)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Gas inlet tube (if using HBr gas)

-

Dropping funnel (if using HBr solution)

-

Separatory funnel

-

Ice bath or heating mantle

Procedure:

-

Reaction Setup: A solution of this compound in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath for kinetically controlled conditions or gently heated for thermodynamically controlled conditions.

-

Addition of HBr: Hydrogen bromide is slowly bubbled through the solution or added dropwise as a solution in acetic acid. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is quenched by the addition of a saturated sodium bicarbonate solution to neutralize any excess acid. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation. The product distribution is determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the reaction mechanism and a typical experimental workflow.

Caption: Mechanism of electrophilic addition to this compound.

Caption: General experimental workflow for electrophilic addition.

Conclusion

The electrophilic addition reactions of this compound are governed by the formation of a resonance-stabilized carbocation intermediate, leading to a mixture of 1,2- and 1,4-addition products. The product distribution can be effectively controlled by the reaction temperature, with lower temperatures favoring the kinetic 1,2-adduct and higher temperatures favoring the more stable thermodynamic 1,4-adduct. A thorough understanding of these principles is essential for synthetic chemists to design and execute reactions that yield the desired products with high selectivity. Further research to quantify the product ratios for this compound under various conditions would be highly valuable to the scientific community.

References

An In-depth Technical Guide to 1-Phenyl-1,3-butadiene: Molecular Structure, Formula, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-phenyl-1,3-butadiene, a conjugated diene of significant interest in organic synthesis and polymer chemistry. This document details its molecular structure, chemical formula, spectroscopic properties, and provides a detailed experimental protocol for its synthesis and purification.

Molecular Structure and Formula

This compound is an organic compound with the chemical formula C₁₀H₁₀ and a molecular weight of approximately 130.19 g/mol .[1][2][3] Structurally, it consists of a phenyl group attached to a 1,3-butadiene (B125203) chain. The molecule exists as two geometric isomers: (E)-1-phenyl-1,3-butadiene (trans) and (Z)-1-phenyl-1,3-butadiene (cis). The (E)-isomer is generally more stable and is the focus of many studies.

Below is a diagram illustrating the molecular structure of (E)-1-phenyl-1,3-butadiene.

Spectroscopic Data

The characterization of this compound relies heavily on spectroscopic techniques. The following tables summarize the key spectroscopic data for the more common (E)-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for (E)-1-Phenyl-1,3-butadiene

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.41 | m | 2H (Aromatic) |

| 7.32 | m | 2H (Aromatic) |

| 7.25–7.21 | m | 1H (Aromatic) |

| 6.79 | dd | 1H (Vinyl) |

| 6.59–6.49 | m | 2H (Vinyl) |

| 5.33 | d, J = 16.9 Hz | 1H (Vinyl) |

| 5.17 | d | 1H (Vinyl) |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Data sourced from[3].

Table 2: ¹³C NMR Data for (E)-1-Phenyl-1,3-butadiene

| Chemical Shift (δ, ppm) | Assignment |

| 137.4 | Aromatic C (quaternary) |

| 136.9 | Vinyl CH |

| 132.9 | Vinyl CH |

| 130.4 | Vinyl CH |

| 128.6 | Aromatic CH |

| 127.7 | Aromatic CH |

| 126.4 | Aromatic CH |

| 118.8 | Vinyl CH₂ |

Note: This is a representative dataset; actual values may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for (E)-1-Phenyl-1,3-butadiene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| ~3080 | Medium | Alkenyl C-H Stretch |

| 2950-2850 | Medium to Strong | Alkyl C-H Stretch (from impurities or solvent) |

| 1680-1620 | Variable | C=C Stretch (alkenyl) |

| 1600-1585 | Medium | C=C Stretch (aromatic) |

| 1500-1400 | Medium | C=C Stretch (aromatic) |

| 1000-650 | Strong | =C-H Bend |

Note: The IR spectrum provides key information about the functional groups present. The presence of both aromatic and alkenyl C-H stretches, as well as the characteristic C=C stretching frequencies, are indicative of the structure of this compound.[4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended conjugation in this compound results in absorption in the ultraviolet region of the electromagnetic spectrum.

Table 4: UV-Vis Absorption Data for (E)-1-Phenyl-1,3-butadiene

| λmax (nm) | Solvent |

| 292 | Not specified |

Note: The absorption maximum (λmax) is characteristic of the π → π transition in the conjugated system. Increased conjugation shifts the λmax to longer wavelengths.[6]*

Experimental Protocols

The primary method for the synthesis of this compound is the Wittig reaction.[7][8] This reaction involves the formation of a phosphorus ylide, which then reacts with an aldehyde or ketone to form an alkene.

Synthesis of (E)-1-Phenyl-1,3-butadiene via Wittig Reaction

This protocol describes the synthesis of (E)-1-phenyl-1,3-butadiene from cinnamaldehyde (B126680) and benzyltriphenylphosphonium (B107652) chloride.

Materials:

-

trans-Cinnamaldehyde

-

Benzyltriphenylphosphonium chloride

-

Sodium ethoxide solution

-

Absolute ethanol (B145695)

-

Dichloromethane

-

Hexanes

-

Ethyl acetate

-

Silica (B1680970) gel (for column chromatography)

Procedure:

-

Preparation of the Ylide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyltriphenylphosphonium chloride in absolute ethanol. To this solution, add a solution of sodium ethoxide in ethanol dropwise with stirring. A color change should be observed as the ylide is formed. Continue stirring for approximately 15 minutes.[9]

-

Wittig Reaction: To the ylide solution, add a solution of trans-cinnamaldehyde in absolute ethanol dropwise. The reaction mixture will typically undergo another color change, and the product may begin to precipitate. Stir the reaction mixture at room temperature for at least 10 minutes.[9]

-

Isolation of Crude Product: After the reaction is complete, cool the flask in an ice-water bath to promote further precipitation of the product.[9] Collect the crude product by vacuum filtration, washing with cold absolute ethanol to remove soluble impurities.[9]

Purification

The crude product is a mixture of (E,E) and (E,Z) isomers of 1,4-diphenyl-1,3-butadiene (if starting from cinnamaldehyde and benzyltriphenylphosphonium chloride) along with triphenylphosphine (B44618) oxide, a byproduct of the Wittig reaction. Purification is typically achieved through a combination of column chromatography and recrystallization.

Column Chromatography:

-

Column Preparation: Pack a chromatography column with silica gel using a slurry method with a non-polar eluent (e.g., hexanes).[10][11]

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.[10]

-

Elution: Elute the column with a solvent system of increasing polarity (e.g., starting with pure hexanes and gradually adding ethyl acetate).[10] The less polar (E,E)-isomer will typically elute first.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine the fractions containing the pure desired isomer.

Recrystallization:

-

Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or methanol (B129727) are often suitable for this purpose.[12]

-

Dissolution: Dissolve the product from the column chromatography in a minimum amount of the hot recrystallization solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Conclusion

This guide provides essential technical information on this compound for professionals in research and development. The detailed molecular structure, comprehensive spectroscopic data, and step-by-step synthesis and purification protocols offer a solid foundation for the successful application of this versatile compound in various scientific endeavors.

References

- 1. (E)-1-Phenyl-1,3-butadiene | C10H10 | CID 5371758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-1-Phenyl-1,3-butadiene [webbook.nist.gov]

- 3. (E)-1-phenyl-1,3-butadiene [stenutz.eu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 7. unwisdom.org [unwisdom.org]

- 8. homework.study.com [homework.study.com]

- 9. Solved 1,4-Diphenyl-1,3-Butadiene Wittig reaction Working | Chegg.com [chegg.com]

- 10. benchchem.com [benchchem.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. odinity.com [odinity.com]

safety and handling precautions for 1-Phenyl-1,3-butadiene

An In-depth Technical Guide to the Safety and Handling of 1-Phenyl-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a conjugated diene utilized in chemical synthesis and research. This guide provides a comprehensive overview of its safety and handling precautions, intended for professionals in laboratory and drug development settings. It consolidates critical data on its physical and chemical properties, hazards, and necessary safety protocols. This document emphasizes the importance of appropriate handling, storage, and emergency procedures to mitigate risks associated with this flammable and irritant compound.

Chemical and Physical Properties

This compound is a flammable liquid that is sensitive to air and light. Proper storage under an inert atmosphere and at reduced temperatures is crucial to maintain its integrity and prevent hazardous reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀ | [1][2] |

| Molecular Weight | 130.19 g/mol | [1][3] |

| CAS Number | 16939-57-4 (for trans isomer) | [1][3] |

| Appearance | Liquid | [3] |

| Density | 0.929 g/mL | |

| Melting Point | 5 °C | |

| Boiling Point | 207 °C | |

| Flash Point | 55 °C (131 °F) | [3] |

| Storage Temperature | -20 °C | [1][3] |

Hazard Identification and Classification